6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by the presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a nitrile group at position 3 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis . Another method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as dual-frequency ultrasonication, is gaining popularity due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can modify the nitrile group.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Ultrasonication: Dual-frequency ultrasonication with ethyl cyanoacetate.
Major Products
The major products formed from these reactions include various substituted coumarins and derivatives with potential biological activities .
Scientific Research Applications
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor . The compound’s effects are mediated through the inhibition of specific molecular pathways, leading to its biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile: A coumarin derivative with similar structural features.
6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Another coumarin derivative with fluorine atoms instead of bromine.
Uniqueness
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₀H₄Br₂N₁O₃
- Molecular Weight : 305.95 g/mol
- CAS Number : 215868-31-8
The compound features a chromene backbone with two bromine substituents and a carbonitrile group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various chromene derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Chromene Derivatives
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast and colon cancer models.
Case Study: Anticancer Efficacy Assessment
A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in:
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism of Action : Induction of apoptosis was observed through increased levels of pro-apoptotic markers (BAX) and decreased anti-apoptotic markers (BCL2).
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
Properties
Molecular Formula |
C10H3Br2NO3 |
---|---|
Molecular Weight |
344.94 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO3/c11-6-2-4-1-5(3-13)10(15)16-9(4)7(12)8(6)14/h1-2,14H |
InChI Key |
BPHVAFNLKLONDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C#N |
Origin of Product |
United States |
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